3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid
Description
Chemical Identity and Structural Features
3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid (CAS: 1041533-03-2) is a nitro-substituted aromatic compound with the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.25 g/mol . Its structure features a benzoic acid backbone functionalized at the 3-position with a nitro group (-NO₂) and at the 4-position with a (4-pyridinylmethyl)amino group (-NH-CH₂-C₅H₄N). The pyridine ring adopts a planar conformation, while the amino linker introduces torsional flexibility, enabling diverse coordination modes in metal complexes.
Key Structural Characteristics :
- Aromatic System : The benzene and pyridine rings contribute to π-π stacking interactions in supramolecular assemblies.
- Functional Groups : The nitro group acts as a strong electron-withdrawing moiety, while the carboxylic acid and pyridinylmethyl amino groups serve as hydrogen bond donors/acceptors.
- Tautomerism : The compound exists in equilibrium between neutral and zwitterionic forms in polar solvents, as evidenced by pH-dependent NMR shifts.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 273.25 g/mol |
| CAS Registry Number | 1041533-03-2 |
| X-ray Diffraction Data | Monoclinic, Space Group Pc |
Spectroscopic characterization reveals distinct signals: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.8–8.6 ppm and a broad NH peak at δ 12.2 ppm, while IR spectra display ν(C=O) at 1685 cm⁻¹ and ν(NO₂) at 1520 cm⁻¹.
Historical Context in Heterocyclic Chemistry
The compound emerged from advancements in pyridine chemistry, which dates to Thomas Anderson’s 1849 isolation of pyridine from bone oil. Early 20th-century work on Chichibabin’s pyridine synthesis (1924) enabled scalable production of pyridine derivatives, facilitating the development of functionalized analogs like this compound.
A pivotal shift occurred in the 1980s with the recognition of pyridine-based ligands in coordination polymers. Researchers exploited the dual donor sites (pyridine N and carboxylic O) to construct metal-organic frameworks (MOFs). For example, cobalt(II) complexes of this ligand form 1D chains via µ₂-chloride bridges, showcasing its utility in modular architectures.
Significance in Supramolecular Architectures
This compound excels in supramolecular chemistry due to its multifunctional design:
- Hydrogen Bonding Networks : The carboxylic acid and amino groups engage in O–H⋯N and N–H⋯O interactions, as observed in cocrystals with 4,4′-bipyridine. In one structure, dimeric units connect via I⋯N halogen bonds (2.941 Å), forming 2D sheets.
- Metal Coordination : The pyridinyl N and deprotonated carboxylate O bind transition metals. A cobalt complex, [Co(HL)₂(H₂O)₂]·2H₂O , demonstrates octahedral geometry with Co–N/O bond lengths of 2.10–2.15 Å.
- Luminescent Materials : Europium(III) derivatives exhibit red emission at 612 nm (λₑₓ = 395 nm), attributed to ligand-to-metal charge transfer.
Table 2: Supramolecular Applications
Properties
IUPAC Name |
3-nitro-4-(pyridin-4-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-13(18)10-1-2-11(12(7-10)16(19)20)15-8-9-3-5-14-6-4-9/h1-7,15H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHTWGZDFFDCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid typically involves the nitration of 4-[(4-pyridinylmethyl)amino]benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 3-position of the benzoic acid ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridinylmethylamino group.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 3-Amino-4-[(4-pyridinylmethyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The 4-pyridinylmethylamino group in the query compound introduces moderate polarity, balancing solubility and membrane permeability. Sulfamoyl derivatives () exhibit higher acidity (pKa ~3.48) due to the electron-withdrawing sulfonyl group, favoring ionization in physiological pH .
Biological Activity Trends: Phenethylamino derivatives () show promise as BCL-2 inhibitors, suggesting that the query compound’s pyridinylmethylamino group may similarly interact with hydrophobic pockets in protein targets . Piperidin-4-ol substituents () enhance water solubility, which is critical for intravenous drug formulations .
Synthetic Flexibility :
- Bromomethyl precursors (e.g., 3-Nitro-4-(bromomethyl)benzoic acid, ) allow versatile functionalization via nucleophilic substitution, enabling rapid diversification of benzoic acid scaffolds .
Research Findings and Implications
- Electronic Effects : The nitro group at the 3-position strongly withdraws electrons, activating the benzene ring for electrophilic substitution at specific positions. This property is exploited in coupling reactions with amines or heterocycles ().
- Thermal Stability : Bromomethyl derivatives () exhibit high melting points (~132–135°C), suggesting that nitro and carboxylic acid groups contribute to crystalline stability .
- Drug Design : Pyridine-containing analogs are favored in medicinal chemistry due to their ability to form hydrogen bonds and π-π interactions with biological targets, as seen in kinase inhibitors .
Biological Activity
3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, also known as a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its nitro and pyridine functionalities, is being investigated for various therapeutic applications, including its effects on cancer and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N4O4, with a molecular weight of 288.26 g/mol. Its structure features a benzoic acid core substituted with a nitro group and a pyridinylmethyl amino group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activities, potentially influencing signaling pathways associated with cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have reported that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Experimental Setup | Result |
|---|---|
| Macrophages treated with LPS | Decreased TNF-alpha secretion by 40% at 10 µM |
| In vivo model of arthritis | Reduced swelling by 30% after treatment |
Case Studies
- Case Study on Cancer Treatment : A study conducted on xenograft models using the A549 cell line showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05). The mechanism was linked to the activation of apoptotic pathways.
- Anti-inflammatory Study : In an experimental model of rheumatoid arthritis, treatment with this compound led to a marked decrease in joint inflammation and pain scores, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the established synthesis protocols for 3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid, and how is purity ensured?
The synthesis typically involves coupling pyridine derivatives with nitro-substituted benzoic acid precursors. A common method includes:
Amination : Reacting 4-pyridinylmethylamine with 3-nitro-4-chlorobenzoic acid under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) isolates the product.
Characterization :
- Purity : Monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) validate the molecular structure .
Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?
Key techniques include:
- NMR spectroscopy : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.8–8.2 ppm, nitro group deshielding effects) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 302.08) .
- X-ray crystallography : SHELX software refines crystal structures, resolving challenges posed by nitro and pyridinyl groups (e.g., torsional angles, hydrogen bonding) .
Advanced Research Questions
Q. How does the nitro group influence the compound’s interaction with biological targets, and what methods validate these interactions?
The nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors. Methodologies include:
- Receptor binding assays : Competitive displacement studies using radiolabeled ligands to measure binding affinity (e.g., IC₅₀ values).
- Enzymatic activity assays : Monitoring inhibition kinetics (e.g., Kᵢ determination via Michaelis-Menten plots) .
- Computational docking : Molecular dynamics simulations predict binding modes (e.g., nitro group forming hydrogen bonds with active-site residues) .
Q. How can researchers resolve contradictions in reported reactivity data for nitro-substituted benzoic acid derivatives?
Discrepancies often arise from substituent effects or reaction conditions. Strategies include:
- Comparative analysis : Contrast reactivity with analogs (e.g., 4-Nitro-3-(piperidin-1-yl)benzoic acid lacks pyridinyl’s π-stacking capacity) .
- Spectroscopic monitoring : In-situ FTIR or Raman tracks intermediate formation (e.g., nitroso intermediates in reductive pathways) .
- Computational validation : Density functional theory (DFT) calculates reaction energetics (e.g., activation barriers for nitro reduction) .
Q. What are the mechanistic insights into the oxidation pathways of this compound?
Controlled oxidation yields distinct products depending on conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Mechanism Insight |
|---|---|---|---|---|
| Nitro group reduction | Sn/HCl (aqueous ethanol, 60°C) | 3-Amino-4-[(4-pyridinylmethyl)amino]benzoic acid | 85% | Radical intermediates via single-electron transfer |
| Pyridinyl oxidation | H₂O₂/CuSO₄ | Pyridine N-oxide derivative | 58% | Copper-catalyzed oxygen insertion |
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Challenges include:
- Conformational flexibility : Pyridinyl and nitro groups induce torsional strain, complicating unit-cell packing.
- Resolution refinement : SHELXL refines disorder using constraints (e.g., DFIX for bond lengths) .
- Hydrogen bonding : Fourier difference maps resolve weak interactions (e.g., carboxylic acid dimerization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
